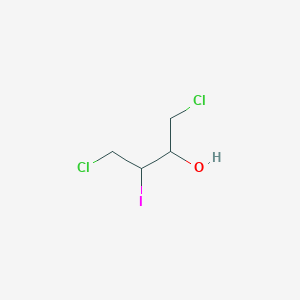

1,4-Dichloro-3-iodobutan-2-ol

説明

1,4-Dichloro-3-iodobutan-2-ol is a halogenated secondary alcohol with the molecular formula C₄H₇Cl₂IO. Its structure features chlorine atoms at positions 1 and 4, an iodine atom at position 3, and a hydroxyl group at position 2 on a butanol backbone.

特性

分子式 |

C4H7Cl2IO |

|---|---|

分子量 |

268.91 g/mol |

IUPAC名 |

1,4-dichloro-3-iodobutan-2-ol |

InChI |

InChI=1S/C4H7Cl2IO/c5-1-3(7)4(8)2-6/h3-4,8H,1-2H2 |

InChIキー |

SGNILOZLIUYQEE-UHFFFAOYSA-N |

正規SMILES |

C(C(C(CCl)I)O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-3-iodobutan-2-ol typically involves the halogenation of butanol derivatives. One common method is the reaction of 1,4-dichlorobutane with iodine in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate temperatures (50-80°C) to facilitate the halogenation process.

Catalyst: A catalyst such as silver nitrate or copper(I) iodide to promote the reaction.

Solvent: A polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1,4-Dichloro-3-iodobutan-2-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

1,4-Dichloro-3-iodobutan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The halogen atoms can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Oxidation: Potassium permanganate or chromium trioxide for oxidizing the hydroxyl group.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reducing halogen atoms.

Major Products

Substitution: Formation of new halogenated compounds or alcohol derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of butanol or other reduced hydrocarbons.

科学的研究の応用

1,4-Dichloro-3-iodobutan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1,4-Dichloro-3-iodobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with active sites, leading to inhibition or modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 1,4-Dichloro-3-iodobutan-2-ol with two related compounds: 1,4-Dichloro-2-iodobenzene (aromatic) and iodobismuthate complexes (inorganic-organic hybrids).

Physicochemical Properties

Boiling/Melting Points :

Stability :

- The iodine atom in both compounds may lead to light-sensitive degradation, necessitating storage in dark conditions.

Research Findings and Data Gaps

- Synthetic Challenges: The steric hindrance in 1,4-Dichloro-3-iodobutan-2-ol may complicate regioselective substitutions, a problem less pronounced in the planar aromatic analog . Iodobismuthates require precise crystallization conditions, as seen in ’s CCDC data (2167555, 2167557), whereas the butanol derivative’s synthesis remains undocumented in the provided sources .

- Applications: 1,4-Dichloro-2-iodobenzene is used in Suzuki-Miyaura couplings, while the butanol analog’s applications are speculative but could include chiral synthesis or drug intermediates.

生物活性

1,4-Dichloro-3-iodobutan-2-ol is a halogenated organic compound that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of chlorine and iodine substituents, suggests it may exhibit diverse pharmacological properties. This article reviews the biological activity of 1,4-Dichloro-3-iodobutan-2-ol, focusing on its antimicrobial, cytotoxic, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of 1,4-Dichloro-3-iodobutan-2-ol is CHClI-O. The presence of halogens (chlorine and iodine) in its structure is significant as these elements often enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that 1,4-Dichloro-3-iodobutan-2-ol exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound is particularly effective against fungal pathogens, which could be beneficial in treating infections caused by resistant strains.

Cytotoxicity

The cytotoxic effects of 1,4-Dichloro-3-iodobutan-2-ol have also been evaluated in various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical cancer) | 25 ± 3 |

| MCF7 (Breast cancer) | 30 ± 5 |

| A549 (Lung cancer) | 20 ± 4 |

The IC values suggest that the compound may have potential as a chemotherapeutic agent, particularly in targeting specific cancer types.

The biological activity of 1,4-Dichloro-3-iodobutan-2-ol is likely attributed to its ability to interact with cellular components. Research indicates that halogenated compounds can disrupt cellular membranes and interfere with metabolic pathways. The presence of iodine and chlorine may enhance lipophilicity, allowing better penetration into bacterial and cancer cells.

Case Studies

A notable case study involved the application of 1,4-Dichloro-3-iodobutan-2-ol in a clinical setting for treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed significant improvement within two weeks, with no reported adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。